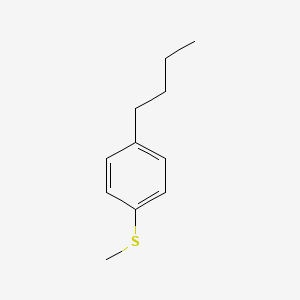

4-n-Butylphenyl methyl sulfide

Description

Properties

IUPAC Name |

1-butyl-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDCHKMFHXJWGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-n-Butylphenyl Methyl Sulfide (CAS 252555-30-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-n-butylphenyl methyl sulfide (CAS 252555-30-9), a substituted aromatic thioether. Due to a notable absence of specific experimental data in publicly accessible literature, this document synthesizes information from closely related analogs, particularly thioanisole (methyl phenyl sulfide), and established principles of organic chemistry to offer a detailed profile of its physical, chemical, and spectral properties. Furthermore, this guide outlines a proposed synthetic route, discusses potential reactivity, and provides essential safety and handling information based on the known characteristics of aryl alkyl sulfides. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, enabling a better understanding and utilization of this compound.

Introduction and Chemical Identity

4-n-Butylphenyl methyl sulfide, with the CAS registry number 252555-30-9, is an organic molecule featuring a benzene ring substituted with both a methyl sulfide (-SCH₃) and an n-butyl (-CH₂CH₂CH₂CH₃) group at the para position. The presence of the thioether linkage and the alkyl chain imparts specific physicochemical properties that are of interest in various chemical contexts, including as a potential intermediate in the synthesis of more complex molecules in medicinal chemistry and materials science. Aryl sulfides are a well-established class of compounds with diverse applications, and understanding the properties of substituted derivatives like 4-n-butylphenyl methyl sulfide is crucial for exploring their potential.[1]

Table 1: Chemical Identity of 4-n-Butylphenyl Methyl Sulfide

| Identifier | Value | Source |

| CAS Number | 252555-30-9 | Sigma-Aldrich |

| IUPAC Name | 1-butyl-4-(methylsulfanyl)benzene | Sigma-Aldrich |

| Molecular Formula | C₁₁H₁₆S | Sigma-Aldrich |

| Molecular Weight | 180.31 g/mol | Sigma-Aldrich |

| InChI Key | UIDCHKMFHXJWGH-UHFFFAOYSA-N | Sigma-Aldrich |

| Canonical SMILES | CCCCCc1ccc(SC)cc1 | PubChem |

graph "Chemical_Structure" { layout=neato; node [shape=none]; edge [color="#202124"]; bgcolor="#FFFFFF"; rankdir=LR;// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,-0.5!", label="C"]; C3 [pos="-0.87,-1.5!", label="C"]; C4 [pos="0,-2!", label="C"]; C5 [pos="0.87,-1.5!", label="C"]; C6 [pos="0.87,-0.5!", label="C"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; // Double bonds C1 -- C6 [style=double, len=1.2]; C2 -- C3 [style=double, len=1.2]; C4 -- C5 [style=double, len=1.2]; // Substituents S [pos="0,2.5!", label="S", fontcolor="#202124"]; C_methyl [pos="1.5,3!", label="CH₃", fontcolor="#202124"]; C_butyl1 [pos="0,-3.5!", label="CH₂", fontcolor="#202124"]; C_butyl2 [pos="0,-5!", label="CH₂", fontcolor="#202124"]; C_butyl3 [pos="0,-6.5!", label="CH₂", fontcolor="#202124"]; C_butyl4 [pos="0,-8!", label="CH₃", fontcolor="#202124"]; C1 -- S; S -- C_methyl; C4 -- C_butyl1; C_butyl1 -- C_butyl2; C_butyl2 -- C_butyl3; C_butyl3 -- C_butyl4;

}

Caption: 2D Structure of 4-n-Butylphenyl methyl sulfide.

Physicochemical Properties

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value for 4-n-Butylphenyl methyl sulfide | Experimental Value for Thioanisole (CAS 100-68-5) | Source |

| Physical State | Liquid (predicted) | Colorless liquid | [2] |

| Boiling Point | ~250-270 °C (estimated) | 193 °C | [2] |

| Melting Point | Not available | -15 °C | [2] |

| Density | ~0.98 g/cm³ (estimated) | 1.0533 g/cm³ | [2] |

| Refractive Index | ~1.54 (estimated) | Not available | - |

| Solubility | Insoluble in water; soluble in organic solvents (predicted) | Insoluble in water; soluble in ether, benzene, alcohol | [3] |

Note: The estimated values for 4-n-butylphenyl methyl sulfide are based on the known properties of thioanisole and the expected contribution of the n-butyl group. These values should be used as a guide and confirmed by experimental measurement.

Synthesis and Manufacturing

While a specific, published synthesis for 4-n-butylphenyl methyl sulfide was not found, a highly plausible and efficient method would be the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4] In this proposed synthesis, 4-(methylthio)phenylboronic acid would be coupled with a butyl halide (e.g., 1-bromobutane) in the presence of a palladium catalyst and a base.

Caption: Proposed Suzuki-Miyaura synthesis of 4-n-butylphenyl methyl sulfide.

Proposed Experimental Protocol: Suzuki-Miyaura Coupling

Disclaimer: This is a theoretical protocol based on established literature procedures for Suzuki-Miyaura couplings and has not been experimentally validated for this specific transformation.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-(methylthio)phenylboronic acid (1.0 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add a degassed solvent, such as a mixture of toluene and water (e.g., 4:1 v/v). To this stirred suspension, add 1-bromobutane (1.1-1.2 eq.) via syringe.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-n-butylphenyl methyl sulfide.

Spectral Data (Predicted)

In the absence of experimental spectra, this section provides predicted spectral data based on the structure of 4-n-butylphenyl methyl sulfide. These predictions are generated using standard computational algorithms and should be used for reference purposes.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl sulfide protons, and the protons of the n-butyl chain.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to -SCH₃) | 7.1-7.3 | Doublet | 2H |

| Aromatic (ortho to -C₄H₉) | 7.0-7.2 | Doublet | 2H |

| Methyl (-SCH₃) | 2.4-2.6 | Singlet | 3H |

| Methylene (-CH₂-Ar) | 2.5-2.7 | Triplet | 2H |

| Methylene (-CH₂-CH₂-Ar) | 1.5-1.7 | Sextet | 2H |

| Methylene (-CH₂-CH₃) | 1.3-1.5 | Sextet | 2H |

| Methyl (-CH₃) | 0.8-1.0 | Triplet | 3H |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-S) | 135-140 |

| Aromatic (C-C₄H₉) | 140-145 |

| Aromatic (CH, ortho to -SCH₃) | 125-130 |

| Aromatic (CH, ortho to -C₄H₉) | 128-132 |

| Methyl (-SCH₃) | 15-20 |

| Methylene (-CH₂-Ar) | 33-38 |

| Methylene (-CH₂-CH₂-Ar) | 30-35 |

| Methylene (-CH₂-CH₃) | 20-25 |

| Methyl (-CH₃) | 12-16 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 180. Key fragmentation patterns would likely involve the loss of alkyl fragments from the butyl chain and potentially cleavage of the C-S bonds.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorptions:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-S stretching: ~600-800 cm⁻¹ (often weak)

Reactivity Profile

The reactivity of 4-n-butylphenyl methyl sulfide is primarily dictated by the thioether group and the aromatic ring.

Oxidation

The sulfur atom in the methyl sulfide group is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide or sodium periodate, would likely yield the corresponding sulfoxide, 4-n-butylphenyl methyl sulfoxide.[5] Stronger oxidation conditions could lead to the formation of the sulfone, 4-n-butylphenyl methyl sulfone.

Caption: Oxidation pathway of 4-n-butylphenyl methyl sulfide.

Electrophilic Aromatic Substitution

The methyl sulfide group is an ortho-, para-directing activator for electrophilic aromatic substitution, while the n-butyl group is also an ortho-, para-directing activator. Given that the existing substituents are in a para relationship, further substitution would be directed to the positions ortho to either the methyl sulfide or the n-butyl group. The outcome of such reactions would depend on the specific electrophile and reaction conditions.

Metal-Catalyzed Cross-Coupling

While the C-S bond is generally stable, under certain conditions with specific transition metal catalysts, aryl sulfides can undergo cross-coupling reactions.[6]

Safety and Handling

No specific safety data sheet (SDS) is available for 4-n-butylphenyl methyl sulfide. The following information is based on the general hazards associated with aryl alkyl sulfides and should be treated with caution. A thorough risk assessment should be conducted before handling this compound.

-

General Hazards: Organosulfur compounds can have strong, unpleasant odors. They may be irritating to the skin, eyes, and respiratory tract.[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are recommended.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Handle in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.

-

-

Fire Safety: While not explicitly determined, similar aromatic compounds are often combustible. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or foam.

-

Toxicology: The toxicological properties have not been investigated. Assume the compound is potentially harmful if swallowed, inhaled, or absorbed through the skin. Handle with care to minimize exposure.

Potential Applications

While specific applications for 4-n-butylphenyl methyl sulfide have not been documented, its structure suggests potential utility in several areas:

-

Pharmaceutical Synthesis: As an intermediate for the synthesis of more complex molecules with potential biological activity. The sulfide moiety can be a key pharmacophore or a handle for further functionalization.

-

Materials Science: As a building block for polymers or other materials where the thioether linkage can impart specific properties such as refractive index or thermal stability.

-

Agrochemicals: Aryl sulfides are found in some classes of pesticides and herbicides.

Conclusion

4-n-Butylphenyl methyl sulfide is a chemical compound for which there is a significant lack of published experimental data. This guide has aimed to provide a comprehensive overview by drawing on data from analogous compounds and established chemical principles. The proposed synthetic route via Suzuki-Miyaura coupling offers a viable method for its preparation. The predicted spectral data and reactivity profile provide a foundation for its characterization and potential chemical transformations. It is imperative that any work with this compound be preceded by a thorough safety assessment and that the properties outlined herein be validated through experimental investigation.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 139026, Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl-. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Sulfur. [Link]

-

Wikipedia. Thioanisole. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

- Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone.

-

Organic Chemistry Portal. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. [Link]

- Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 2020, 5 (50), pp 32549–32561.

-

CLEAPSS. Student safety sheets 82 Sulfur and phosphorous. [Link]

- United States P

- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.

-

Factors controlling the reactivity of synthetic compound–I Analogs. PMC, [Link]

-

Transition Metal Catalyzed Synthesis of Aryl Sulfides. PMC, [Link]

-

A Toxicological and Dermatological Assessment of Aryl Alkyl Alcohols When Used as Fragrance Ingredients. PubMed, [Link]

- The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. Green Chemistry, 2024, 26, 5675-5683.

Sources

- 1. A toxicological and dermatological assessment of aryl alkyl alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thioanisole - Wikipedia [en.wikipedia.org]

- 3. Thioanisole: Chemical Properties, Applications and Photodissociation_Chemicalbook [chemicalbook.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]

- 7. nj.gov [nj.gov]

4-butylthioanisole synonyms and chemical identifiers

Title: Technical Guide: 4-Butylthioanisole – Chemical Identifiers, Structural Characterization, and Synthesis

Executive Summary 4-Butylthioanisole (CAS: 252555-30-9) is an organosulfur compound characterized by a benzene ring para-substituted with a butyl group and a methylthio moiety.[1] Often utilized as a specialized intermediate in the synthesis of agrochemicals and pharmaceutical building blocks, its precise identification is frequently complicated by non-standard nomenclature overlap with isomeric ethers and bis-sulfides.[1] This guide provides a definitive reference for the chemical identity, structural validation, and synthetic pathways of 4-butylthioanisole, distinguishing it from common false positives like 4-(butylthio)thioanisole.[1]

Part 1: Chemical Identity & Nomenclature[1][2]

The primary source of confusion for this compound lies in the vernacular use of "thioanisole" as a parent structure.[1] In strict IUPAC nomenclature, the compound is defined as 1-butyl-4-(methylsulfanyl)benzene .[1]

Table 1: Core Chemical Identifiers

| Identifier Type | Value | Notes |

| Common Name | 4-Butylthioanisole | "Thioanisole" parent implies Ph-SMe core.[1][2] |

| IUPAC Name | 1-Butyl-4-(methylsulfanyl)benzene | Preferred for regulatory documentation.[1] |

| CAS Registry Number | 252555-30-9 | Unique identifier for the specific para-isomer.[1][3] |

| Molecular Formula | C₁₁H₁₆S | |

| Molecular Weight | 180.31 g/mol | |

| SMILES | CCCCc1ccc(SC)cc1 | Useful for chemoinformatics search. |

| InChI Key | UIDCHKMFHXJWGH-UHFFFAOYSA-N | Standard hash for database integration.[1] |

Part 2: Structural Characterization & Disambiguation[1]

To ensure experimental integrity, researchers must distinguish the target compound from structurally similar "look-alikes" that appear in broad database searches.[1]

Critical Disambiguation:

-

Target: 4-Butylthioanisole (CAS 252555-30-9) – Alkyl-aryl sulfide.[1]

-

False Positive A: 4-(Butylthio)thioanisole (CAS 216144-37-5) – A bis-sulfide with two sulfur atoms (Bu-S-Ph-S-Me).[1]

-

False Positive B: 4-tert-Butylanisole (CAS 5396-38-3) – An oxygen ether (tBu-Ph-OMe).[1]

Visualization: Chemical Taxonomy and Structure

Caption: Structural hierarchy and disambiguation of 4-butylthioanisole from common database collisions.

Part 3: Synthesis & Reactivity[1]

For drug development applications requiring high purity (>98%), the direct alkylation of thioanisole (Friedel-Crafts) is discouraged due to poly-alkylation byproducts and isomer mixtures (ortho/para).[1] The preferred synthetic route utilizes the S-methylation of the corresponding thiol precursor.[1]

Protocol: S-Methylation of 4-Butylbenzenethiol

This method ensures regiospecificity, as the butyl group is already established on the aromatic ring before the sulfide formation.[1]

Reaction Scheme: 4-Butyl-Ph-SH + Me-I + Base → 4-Butyl-Ph-S-Me + Base-HI

Step-by-Step Methodology:

-

Reagents:

-

Substrate: 4-Butylbenzenethiol (1.0 eq)[1]

-

Methylating Agent: Iodomethane (MeI) (1.1 eq) or Dimethyl sulfate (DMS).

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) for faster kinetics.

-

Solvent: Acetone (reflux) or DMF (0°C to RT).

-

-

Procedure:

-

Activation: Dissolve 4-butylbenzenethiol in anhydrous acetone under an inert atmosphere (N₂). Add K₂CO₃ and stir for 15 minutes to generate the thiolate anion.

-

Addition: Add Iodomethane dropwise via syringe to control the exotherm.[1] The solution may become cloudy as KI precipitates.[1]

-

Reaction: Reflux at 56°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[1] The thiol peak should disappear, replaced by the less polar sulfide.[1]

-

Work-up: Filter off inorganic salts. Concentrate the filtrate in vacuo. Redissolve residue in DCM, wash with water and brine.[1]

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 100% Hexanes → 5% EtOAc/Hexanes).

-

-

Validation:

Part 4: Physical Properties & Safety[1][2][5]

Physical Characteristics:

-

State: Colorless to pale yellow liquid at room temperature.[1]

-

Odor: Characteristic sulfide odor (pungent, garlic/onion-like).[1] Handle in a fume hood.

-

Solubility: Insoluble in water; miscible with common organic solvents (DCM, Ethanol, Ethyl Acetate).

Safety Profile (GHS Classifications):

-

Signal Word: Warning.

-

Hazard Statements:

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation to the sulfoxide (Ph-S(=O)-Me).[1]

References

-

PubChem. (2025).[4][2][5] 1-Butyl-4-methylbenzene (Related Structure for Comparison). National Library of Medicine.[1] Retrieved from [Link]

-

NIST. (n.d.). Mass Spectrometry Data Center: Thioanisole Derivatives. National Institute of Standards and Technology.[1][6] Retrieved from [Link]

Sources

- 1. p-tert-Butylanisole | C11H16O | CID 94750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Butyl-4-methylbenzene;1,4-xylene | C19H26 | CID 21806681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butyl benzen | Sigma-Aldrich [sigmaaldrich.com]

- 4. Benzene, 1-methyl-4-(methylthio)- | C8H10S | CID 69334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 1-butyl-4-(chloromethyl)- | C11H15Cl | CID 182273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, 1-(ethylthio)-4-methyl- (CAS 622-63-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

Comparative Technical Guide: 4-n-Butylphenyl Methyl Sulfide vs. 4-tert-Butylphenyl Methyl Sulfide

Part 1: Executive Summary

This guide provides a technical analysis of two structural isomers: 4-n-butylphenyl methyl sulfide (p-n-butyl thioanisole) and 4-tert-butylphenyl methyl sulfide (p-tert-butyl thioanisole). While electronically similar, their divergent steric profiles dictate their utility in high-performance applications.[1]

The Core Distinction:

-

4-n-butylphenyl methyl sulfide: Characterized by a flexible linear alkyl chain. It acts as an internal plasticizer in polymer matrices, enhancing solubility and acid diffusion rates.[1]

-

4-tert-butylphenyl methyl sulfide: Characterized by a rigid, bulky trimethyl group. It increases glass transition temperatures (

) and provides oxidative stability, making it a preferred intermediate for high-resolution photoacid generators (PAGs) where acid diffusion must be controlled.

Part 2: Structural & Physicochemical Analysis

Both molecules are para-substituted thioanisoles. The sulfur atom acts as a nucleophilic handle, while the alkyl group modulates physical properties and electronic density.[1]

Comparative Properties Table[2]

| Property | 4-n-Butylphenyl Methyl Sulfide | 4-tert-Butylphenyl Methyl Sulfide |

| Structure | Linear Alkyl Chain (Flexible) | Branched Alkyl Group (Rigid) |

| Electronic Effect ( | -0.16 (Weakly Electron Donating) | -0.20 (Mod. Electron Donating) |

| Steric Profile | Low hindrance, high motional freedom | High steric bulk, restricted rotation |

| Boiling Point (Est.) | ~260-270°C (Higher surface area) | ~240-250°C (Compact sphere) |

| Solubility (Organics) | Excellent (High lipophilicity) | Good (Dependent on solvent polarity) |

| Metabolic Liability | High (Benzylic & | Low (Benzylic position is quaternary) |

| Primary Application | Plasticizing PAGs, Metabolic Probes | High-Res PAGs, Oxidative Stable Linkers |

Note on Boiling Points: While exact experimental boiling points for these specific methyl sulfides are rare in open literature, trends follow the parent thiols. 4-tert-butylbenzenethiol boils at 238°C; the methyl sulfide derivative typically exhibits a slightly higher boiling point due to increased molecular weight, though reduced hydrogen bonding potential compared to the thiol.[1]

Electronic vs. Steric Trade-offs

The tert-butyl group is slightly more electron-donating (

Part 3: Synthetic Pathways

To ensure isomeric purity, direct alkylation of the corresponding 4-substituted benzenethiol is preferred over Friedel-Crafts methods, which may yield ortho/para mixtures.[1]

Synthesis Workflow (Graphviz)

Figure 1: General synthetic pathway for para-alkylphenyl methyl sulfides via nucleophilic substitution.

Experimental Protocol: Methylation of 4-tert-Butylbenzenethiol

Objective: Synthesize 4-tert-butylphenyl methyl sulfide with >98% purity.

Reagents:

-

4-tert-butylbenzenethiol (1.0 eq)

-

Iodomethane (MeI) (1.1 eq) [Alternative: Dimethyl Carbonate (DMC) for Green Chemistry]

-

Potassium Carbonate (

) (1.5 eq)[1] -

Acetone (Solvent, 0.5 M concentration)[1]

Procedure:

-

Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, suspend

in acetone. -

Addition: Add 4-tert-butylbenzenethiol dropwise at 0°C under

atmosphere. Caution: Thiol stench. Use bleach trap.[1] -

Alkylation: Add MeI dropwise over 20 minutes. The solution will likely turn cloudy as KI precipitates.[1]

-

Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in

, wash with 1M NaOH (to remove unreacted thiol) and Brine. -

Purification: Dry over

and concentrate. Distill under reduced pressure if necessary (approx. 140-150°C @ 10 mmHg).

Part 4: Reactivity & Applications (The "Why")

Photoacid Generators (PAGs) in Lithography

This is the most critical application for these molecules. They serve as precursors to sulfonium salts (e.g., triphenylsulfonium derivatives) used in chemically amplified resists (EUV/ArF).[1]

-

The n-Butyl Effect (Plasticization): The long, flexible chain lowers the glass transition temperature (

) of the resist matrix.[1] This increases the acid diffusion length , which allows the photo-generated acid to deprotect more polymer chains.[1]-

Pro: Higher sensitivity (faster photospeed).

-

Con: Lower resolution (acid blurs the image).

-

-

The tert-Butyl Effect (Rigidity): The bulky, spherical group raises the

and restricts molecular motion.[1] This decreases the acid diffusion length .[1]-

Pro: Higher resolution (sharper line edges, critical for <7nm nodes).[1]

-

Con: Lower sensitivity (requires higher dose).

-

Metabolic Stability (Drug Discovery)

In medicinal chemistry, these sulfides are often metabolic probes.[1]

-

n-Butyl: Susceptible to Cytochrome P450 oxidation at the benzylic carbon (C1) and the terminal positions (

). -

tert-Butyl: The benzylic carbon is quaternary (no protons), blocking direct benzylic hydroxylation. Metabolism is forced to the methyl sulfide (sulfoxidation) or aromatic ring hydroxylation.

PAG Mechanism & Diffusion Diagram (Graphviz)

Figure 2: Impact of alkyl chain structure on acid diffusion in chemically amplified photoresists.

Part 5: References

-

Preparation of Phenyl Methyl Sulfide Derivatives. Google Patents (CN108863866A). (Methodology for clean synthesis of thioanisoles). Link

-

Synthesis of 4-(tert-butyl)thiophenol. PrepChem. (Precursor synthesis via Friedel-Crafts).[2] Link

-

Sulfonium Salt and Photoacid Generator. Google Patents (JP6240409B2). (Discusses the effect of para-substitution on solubility and photosensitivity). Link

-

Hammett Substituent Constants. Stenutz.eu. (Source for

values: t-Bu vs n-Bu). Link -

Safety Data Sheet: 4-tert-butylbenzenethiol. Fisher Scientific. (Safety and physical property anchor points). Link[1]

-

Mechanism of Photoacid Generation. Royal Society of Chemistry. (Mechanistic insight into arylcycloalkylsulfonium salts). Link

Sources

4-n-butylphenyl methyl sulfide safety data sheet (SDS) hazards

Technical Safety & Handling Guide: 4-n-Butylphenyl Methyl Sulfide

Part 1: Executive Safety Summary

Compound Identity

-

IUPAC Name: 1-butyl-4-(methylsulfanyl)benzene[1]

-

Common Name: 4-n-butylphenyl methyl sulfide; p-n-butyl thioanisole[1]

-

Molecular Formula: C₁₁H₁₆S[3]

-

Molecular Weight: 180.31 g/mol [4]

Operational Hazard Overview 4-n-butylphenyl methyl sulfide is a lipophilic alkyl-aryl thioether used primarily as a synthetic intermediate in medicinal chemistry.[1] Its safety profile is dominated by two factors: high lipophilicity (facilitating dermal absorption) and the sulfide moiety (prone to metabolic oxidation and generating volatile, malodorous byproducts).

Critical Hazards:

-

Bio-Permeability: The n-butyl chain significantly increases logP compared to thioanisole, enhancing skin penetration.[1]

-

Sensitization Potential: Thioethers are metabolic precursors to sulfoxides and sulfones, which can act as haptens.[1]

-

Olfactory Hazard: Like most low-molecular-weight sulfides, it possesses a "stench" characteristic that requires specific containment to prevent facility contamination.[1]

Part 2: Physicochemical & Hazard Profiling

The following data consolidates experimental values and high-confidence Structure-Activity Relationship (SAR) estimates based on the homologous thioanisole series.

| Property | Value / Classification | Operational Implication |

| Physical State | Colorless to pale yellow liquid | Standard liquid handling protocols apply.[1] |

| Boiling Point | ~260–270°C (Estimated) | Low volatility at RT, but heating generates significant vapor pressure. |

| Flash Point | >110°C (Estimated) | Class IIIB Combustible Liquid. Preheating required for ignition.[1] |

| LogP (Octanol/Water) | ~4.2 (Predicted) | High. Strongly partitions into lipid bilayers; aggressive skin decontamination required. |

| Odor Threshold | < 1 ppb | Extreme. Detectable at levels far below toxic concentrations.[1] |

| Reactivity | S-Oxidation susceptible | Incompatible with strong oxidizers (H₂O₂, KMnO₄, HNO₃).[1] |

GHS Hazard Classification (derived from homologous series):

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

Acute Toxicity (Oral): Category 4 (H302)

-

Aquatic Toxicity: Chronic Category 2 (H411)[5]

Part 3: Toxicological Mechanisms & Exposure Pathways

Understanding the metabolic fate of this compound is crucial for assessing chronic risks.[1] The sulfide group is not inert; it undergoes "S-oxygenation" in the liver.[1]

Metabolic Activation Pathway The cytochrome P450 monooxygenases (specifically CYP2C and CYP3A subfamilies) oxidize the sulfide to a sulfoxide, and subsequently to a sulfone. While this increases water solubility for excretion, intermediate species can exhibit different toxicological profiles.

Caption: Metabolic S-oxygenation pathway.[1] The transformation from sulfide to sulfoxide introduces chirality and polarity, altering bio-distribution.

Part 4: Operational Safety & Control Protocols

Engineering Controls

-

Primary Containment: All handling must occur within a certified chemical fume hood.[1]

-

Velocity: Maintain face velocity >100 fpm to capture heavy vapors.

-

Exhaust Filtration: If facility exhaust is near intake vents, use activated carbon filters to scrub sulfide odors (mercaptan-specific carbon is preferred).[1]

Personal Protective Equipment (PPE) Matrix

Due to the high lipophilicity (LogP ~4.2), standard latex gloves offer zero protection.

| PPE Component | Material Specification | Breakthrough Time | Rationale |

| Gloves (Splash) | Nitrile (Double Layer) | < 15 mins | Only for incidental splash.[1] Change immediately upon contact. |

| Gloves (Immersion) | Silver Shield / 4H (Laminate) | > 480 mins | Mandatory for spill cleanup or prolonged handling. |

| Respiratory | Half-mask with OV/P100 | N/A | Only required if hood containment is breached (e.g., spill outside hood).[1] |

| Eye Protection | Chemical Goggles | N/A | Safety glasses insufficient due to potential for irritating vapors.[1] |

"Stench" Management Protocol

Sulfide odors can cause psychological distress and false gas leak alarms.[1]

-

Glassware: Rinse all contaminated glassware with a Bleach (Hypochlorite) solution inside the hood before removing for washing.[1] This oxidizes the sulfide to the odorless sulfoxide/sulfone.

-

Waste: Segregate liquid waste into a dedicated "Stench Waste" container. Do not mix with general organic solvents unless approved by EHS.[1]

Part 5: Emergency Response & Decontamination

Spill Neutralization Workflow Do not use water alone; it will spread the lipophilic sulfide.[1]

Caption: Step-by-step spill response logic emphasizing oxidative neutralization to mitigate odor and toxicity.

First Aid Measures

-

Skin Contact: Immediate wash with soap and water (lipophilic removal). Do not use ethanol ; it may enhance skin absorption.[1]

-

Eye Contact: Flush for 15 minutes. Consult an ophthalmologist (corneal opacity risk).[1]

-

Ingestion: Do NOT induce vomiting (aspiration hazard).

References

-

Sigma-Aldrich. (2024).[1] Product Specification: 1-Butyl-4-(methylthio)benzene (CAS 252555-30-9).[1][2][4]Link[1]

-

PubChem. (2024).[1][6] Compound Summary: 4-tert-butylphenyl methyl sulfide (Analogous Structure).[1] National Library of Medicine.[1] Link

-

National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Alkyl Phenyl Sulfides.[1] NIST Chemistry WebBook.[1] Link

-

Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets.Link[1]

Sources

- 1. p-tert-Butylanisole | C11H16O | CID 94750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Butyl-4-(methylthio)benzene | 252555-30-9 [sigmaaldrich.com]

- 3. PubChemLite - 4-tert-butylphenyl methyl sulfide (C11H16S) [pubchemlite.lcsb.uni.lu]

- 4. Butyl benzen | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.ch [fishersci.ch]

- 6. (4-Butylphenyl)-methylazanide | C11H16N- | CID 58832516 - PubChem [pubchem.ncbi.nlm.nih.gov]

suppliers and price of high purity 1-butyl-4-(methylthio)benzene

An In-depth Technical Guide to High-Purity 1-butyl-4-(methylthio)benzene for Advanced Research Applications

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of 1-butyl-4-(methylthio)benzene

1-butyl-4-(methylthio)benzene (CAS No. 252555-30-9) is a substituted aromatic sulfide that presents a unique combination of structural motifs relevant to contemporary research, particularly in the fields of medicinal chemistry and materials science. The molecule incorporates a thioanisole core, a structural element found in various pharmacologically active compounds, and a butyl chain, which can modulate lipophilicity and binding interactions. While not as extensively studied as some of its analogs, its potential as a building block for novel therapeutics or functional materials warrants a closer examination of its synthesis, characterization, and procurement.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of high-purity 1-butyl-4-(methylthio)benzene. We will delve into a plausible synthetic pathway, outline robust analytical methods for purity and identity confirmation, discuss commercial availability, and explore its potential applications by drawing parallels with structurally related compounds.

Synthesis and Purification: A Strategic Approach

The synthesis of 1-butyl-4-(methylthio)benzene can be approached through several established organic chemistry transformations. A logical and efficient pathway involves the Friedel-Crafts acylation of thioanisole, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone. This strategy ensures precise control over the regiochemistry, yielding the desired para-substituted product.

Proposed Synthetic Workflow

The following diagram illustrates a reliable two-step synthetic route from commercially available starting materials.

Caption: Proposed two-step synthesis of 1-butyl-4-(methylthio)benzene.

Detailed Experimental Protocol

PART A: Friedel-Crafts Acylation of Thioanisole

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and an anhydrous solvent such as dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

-

Addition of Acylating Agent: Add butyryl chloride (1.0 eq.) dropwise to the stirred suspension.

-

Substrate Addition: Add thioanisole (1.0 eq.) dropwise via the dropping funnel, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure. The crude product, 1-(4-(methylthio)phenyl)butan-1-one, can be purified by column chromatography on silica gel.

PART B: Clemmensen Reduction of the Ketone Intermediate

-

Amalgamated Zinc Preparation: Prepare amalgamated zinc (Zn(Hg)) by stirring zinc dust with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the Zn(Hg) with water.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add the purified ketone from Part A, concentrated hydrochloric acid, water, and toluene.

-

Reduction: Add the freshly prepared amalgamated zinc to the flask and heat the mixture to a vigorous reflux with efficient stirring. Additional portions of concentrated HCl may be required during the reflux period (typically 4-6 hours).

-

Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene or diethyl ether. Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Final Purification: Remove the solvent under reduced pressure. The final product, 1-butyl-4-(methylthio)benzene, can be purified by vacuum distillation to achieve high purity.

Analytical Characterization for Quality Assurance

To ensure the identity and purity of the synthesized 1-butyl-4-(methylthio)benzene, a suite of analytical techniques should be employed. High-purity material (>97%) is essential for reproducible results in research and development.

| Analytical Technique | Parameter | Expected Result/Value | Rationale |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (~7.0-7.3 ppm), -SCH₃ (~2.5 ppm), benzylic -CH₂- (~2.6 ppm), alkyl chain protons (~0.9-1.6 ppm).[1] | Confirms the presence and connectivity of all proton environments in the molecule. |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons (~125-140 ppm), -SCH₃ (~15 ppm), alkyl chain carbons (~14, 22, 33, 35 ppm). | Verifies the carbon skeleton and the presence of all unique carbon atoms. |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+) | m/z = 180.31 | Confirms the molecular weight of the compound.[2] |

| High-Performance Liquid Chromatography (HPLC) | Purity | >97% (typically) | Quantifies the purity of the compound and detects any potential impurities. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational Frequencies | C-H (aromatic and aliphatic), C=C (aromatic), C-S stretching bands. | Provides information about the functional groups present in the molecule. |

Commercial Availability, Suppliers, and Pricing

High-purity 1-butyl-4-(methylthio)benzene is available from a limited number of specialized chemical suppliers. It is primarily offered for research and development purposes. Pricing is subject to change and depends on the requested quantity and purity level. Researchers are advised to contact suppliers directly for current quotes.

| Supplier | Purity | CAS Number | Notes |

| Sigma-Aldrich (via AOBChem) | 97% | 252555-30-9 | Available as a research chemical in liquid form. |

| Hyma Synthesis Pvt. Ltd. | Custom | N/A | Offers custom synthesis services and may produce this compound upon request.[3] |

Note: Pricing information is generally not disclosed publicly and is provided upon quotation request.

Potential Applications in Research and Drug Development

While specific applications of 1-butyl-4-(methylthio)benzene are not extensively documented, its structural components suggest potential utility in several areas of drug discovery.

-

Oncology: Benzothiazole and other sulfur-containing aromatic heterocycles are known for their anticancer properties.[4] The thioanisole moiety in 1-butyl-4-(methylthio)benzene could serve as a precursor or fragment for developing novel anticancer agents. For instance, inhibitors of oxidative phosphorylation (OXPHOS), a key metabolic pathway in some cancers, have been developed from benzene-disulfonamide scaffolds.[5]

-

Neuroscience: Many centrally active drugs contain substituted benzene rings. The lipophilic butyl group could facilitate penetration of the blood-brain barrier, making this scaffold interesting for developing agents targeting neurological disorders. For example, the antipsychotic drug Perospirone contains a complex butyl-substituted heterocyclic system.[4]

-

Infectious Diseases: The thioether linkage is a feature in various antimicrobial agents. The overall structure could be explored as a starting point for new antibacterial or antifungal compounds.

Safety and Handling

As a Senior Application Scientist, I must emphasize the importance of proper safety protocols. Although a specific safety data sheet (SDS) for 1-butyl-4-(methylthio)benzene is not widely available, precautions should be based on related compounds such as n-butylbenzene and other aromatic sulfides.[6]

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

-

Hazards: Assumed to be a flammable liquid.[6] May cause skin and eye irritation. Avoid inhalation of vapors. Benzene and its derivatives are a class of compounds that can have significant health effects with prolonged exposure.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

References

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Chemkits.eu. (n.d.). 1-Butyl-4-methylbenzene, 97.0+%.

- BLDpharm. (n.d.). 1-tert-Butyl-4-(methylthio)benzene.

- Google Patents. (n.d.). CN102731352B - The preparation method of 4-methylthiobenzaldehyde.

- Sigma-Aldrich. (n.d.). 1-Butyl-4-(methylthio)benzene.

- Josh Osbourn. (2015, June 19). Synthesis of 4-Butylbenzonitrile From Benzene [Video]. YouTube.

- PubChem. (n.d.). 1-Butyl-4-methylbenzene;1,4-xylene.

- PubChem. (n.d.). 1-Methoxy-4-(methylthio)benzene.

- Simson Pharma Limited. (n.d.). 1-butyl-4-methylbenzene.

- ResearchGate. (2009). NMR analysis of butyl acrylate/methylmethacrylate/α-methyl styrene terpolymers.

- Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine.

- ChemicalBook. (n.d.). SEC-BUTYLBENZENE(135-98-8) 1H NMR spectrum.

- NIH National Library of Medicine. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors.

- American Chemical Society. (n.d.). Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Information.

- Carl ROTH. (n.d.). Benzene - Safety Data Sheet.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - n-Butylbenzene.

- MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.

Sources

- 1. SEC-BUTYLBENZENE(135-98-8) 1H NMR spectrum [chemicalbook.com]

- 2. 7252-86-0|1-tert-Butyl-4-(methylthio)benzene|BLD Pharm [bldpharm.com]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

Methodological & Application

Application Note: Copper-Catalyzed C–S Coupling for the Preparation of 4-n-Butylphenyl Methyl Sulfide

Executive Summary

This application note details a robust, scalable protocol for synthesizing 4-n-butylphenyl methyl sulfide via copper-catalyzed C–S cross-coupling. While Palladium-catalyzed (Buchwald-Hartwig) methods are effective, they often incur high costs due to precious metals and air-sensitive phosphine ligands. This guide utilizes a cost-effective Copper(I) Iodide (CuI) system stabilized by 1,10-Phenanthroline , enabling the efficient coupling of 1-bromo-4-n-butylbenzene with sodium thiomethoxide (NaSMe).

Key Advantages of this Protocol:

-

Cost Efficiency: Uses abundant copper precursors rather than palladium.

-

Operational Simplicity: Tolerates mild moisture and does not require a glovebox (standard Schlenk technique suffices).

-

Scalability: The homogeneous catalytic system is adaptable from milligram to gram-scale synthesis.

Mechanistic Insight

Understanding the catalytic cycle is vital for troubleshooting and optimization. Unlike Palladium(0/II) cycles, Copper catalysis often operates via a Cu(I)/Cu(III) redox couple, facilitated by bidentate ligands that stabilize the oxidative addition step and prevent catalyst aggregation.

The Catalytic Cycle

-

Ligation: The active species, likely [L-Cu-SMe], is formed in situ from CuI, the ligand (Phenanthroline), and the nucleophile.

-

Oxidative Addition: The aryl halide (Ar-Br) adds to the Cu(I) center, generating a transient high-energy Cu(III) intermediate.

-

Reductive Elimination: The C–S bond forms, expelling the product and regenerating the Cu(I) catalyst.

Figure 1: Proposed Cu(I)/Cu(III) catalytic cycle for C–S bond formation. The ligand (L) prevents the formation of inactive copper aggregates.

Experimental Protocol

Reagents and Materials

| Component | Role | Specifications | CAS No. |

| 1-Bromo-4-n-butylbenzene | Electrophile | >98% Purity, liquid | 41492-05-1 |

| Sodium Thiomethoxide (NaSMe) | Nucleophile | 95% solid (hygroscopic) | 5188-07-8 |

| Copper(I) Iodide (CuI) | Catalyst | 99.99% trace metals basis | 7681-65-4 |

| 1,10-Phenanthroline | Ligand | >99% anhydrous | 66-71-7 |

| DMSO | Solvent | Anhydrous, ≥99.9% | 67-68-5 |

Step-by-Step Methodology (1.0 mmol Scale)

Safety Note: Sodium thiomethoxide releases toxic methanethiol gas upon contact with acid or moisture. All weighing and transfers must be performed in a functioning fume hood. Bleach solution should be kept nearby to neutralize spills.

Step 1: Catalyst Pre-complexation

-

To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add:

-

CuI (19 mg, 0.10 mmol, 10 mol%)

-

1,10-Phenanthroline (36 mg, 0.20 mmol, 20 mol%)

-

-

Evacuate and backfill with Argon (or Nitrogen) three times.

-

Add DMSO (1.0 mL) via syringe.

-

Stir at room temperature for 10 minutes until a homogeneous, dark-colored complex forms.

Step 2: Reaction Assembly

-

Under positive inert gas flow, add Sodium Thiomethoxide (105 mg, 1.5 mmol, 1.5 equiv).

-

Note: NaSMe is hygroscopic. Weigh quickly or use a glovebox if available.

-

-

Add 1-Bromo-4-n-butylbenzene (213 mg / 175 µL, 1.0 mmol, 1.0 equiv).

-

Seal the tube tightly (Teflon screw cap preferred).

Step 3: Heating and Monitoring

-

Place the reaction vessel in a pre-heated oil bath at 100°C .

-

Stir vigorously (800 rpm) for 12–16 hours .

-

QC Check: Take a 10 µL aliquot, dilute in Ethyl Acetate, and analyze via GC-MS or TLC (Hexane/EtOAc 95:5).

-

Target Rf: ~0.6 (Product is less polar than starting bromide).

-

Completion: Disappearance of the aryl bromide peak.

-

Step 4: Workup and Isolation

-

Cool the mixture to room temperature.

-

Quench: Slowly add 5 mL of water.

-

Extraction: Extract with Ethyl Acetate (3 x 10 mL).

-

Wash: Combine organics and wash with:

-

Water (2 x 10 mL) to remove DMSO.

-

Brine (1 x 10 mL).

-

-

Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Flash column chromatography (Silica gel, 100% Hexanes -> 98:2 Hexanes/EtOAc).

Workflow Visualization

Figure 2: Operational workflow from catalyst preparation to product isolation.

Strategic Optimization & Troubleshooting

Solvent Effects

The choice of solvent dictates the reaction rate and the solubility of the thiolate nucleophile.

| Solvent | Dielectric Constant | Pros | Cons |

| DMSO | 46.7 | Excellent solubility for NaSMe; fastest rates. | High boiling point; difficult to remove completely. |

| DMF | 36.7 | Good balance of solubility and volatility. | Can decompose to dimethylamine at high T. |

| Toluene | 2.38 | Easy workup; non-polar. | Requires phase transfer catalyst or stronger ligand. |

Recommendation: Use DMSO for small-scale (mg) reactions where rate is critical. Use Toluene/DMF (10:1) mixtures for larger scales to simplify workup.

Ligand Selection

-

1,10-Phenanthroline: Best general-purpose ligand for aryl bromides. Forms a rigid, planar complex with Cu(I).

-

L-Proline: A cheaper alternative, but often requires lower temperatures (80°C) and longer times.

-

Ligand-Free: Generally fails for aryl bromides, though effective for aryl iodides.

Troubleshooting Guide

-

Problem: Low conversion.

-

Cause: Catalyst poisoning by oxidation (Cu(I) -> Cu(II)).

-

Solution: Ensure rigorous degassing. Add 5 mol% Sodium Ascorbate as a reductant.

-

-

Problem: Homocoupling of thiol (Disulfide formation).

-

Cause: Presence of O₂.

-

Solution: Degas solvents thoroughly. Disulfides can be converted back to thiolates in situ by adding a reductant, but prevention is better.

-

-

Problem: "Stench" management.

-

Solution: Treat all glassware and waste with dilute bleach (NaOCl) to oxidize residual sulfides to odorless sulfoxides/sulfones after the product has been isolated.

-

Expected Characterization Data

For 4-n-butylphenyl methyl sulfide :

-

Physical State: Colorless to pale yellow oil.

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.2 Hz, 2H, Ar-H), 7.12 (d, J = 8.2 Hz, 2H, Ar-H), 2.60 (t, J = 7.6 Hz, 2H, Ar-CH ₂-), 2.48 (s, 3H, S-CH ₃), 1.60 (m, 2H), 1.35 (m, 2H), 0.93 (t, J = 7.3 Hz, 3H).

-

¹³C NMR (100 MHz, CDCl₃): δ 140.5 (C_Ar-alkyl), 135.2 (C_Ar-S), 129.1, 127.5, 35.2, 33.8, 22.5, 16.5 (S-CH₃), 14.1.

References

-

Venkataraman, D., et al. (2002).[1] "Copper-Catalyzed Synthesis of Diaryl Sulfides." The Journal of Organic Chemistry. (Establishes the efficacy of Cu/Phenanthroline systems).

-

Ma, D., & Cai, Q. (2004). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Nucleophiles." Accounts of Chemical Research. (Foundational work on ligand-accelerated Ullmann coupling).

-

Sperotto, E., et al. (2008). "Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols." The Journal of Organic Chemistry. (Comparison of ligand-free vs. ligand-assisted protocols).

-

Fisher Scientific. (2009).[2] "Safety Data Sheet: Sodium Thiomethoxide." (Safety and handling protocols).

Sources

Application Notes and Protocols for the Sulfoxidation of 1-Butyl-4-(methylsulfanyl)benzene: A Model Substrate for Drug Metabolism and Synthetic Chemistry

Introduction: The Significance of Sulfoxidation and the Utility of a Model Substrate

Sulfoxidation, the oxidation of a thioether to a sulfoxide, is a fundamental transformation in both synthetic organic chemistry and drug metabolism.[1] In the pharmaceutical sciences, this reaction is of paramount importance as it is a common metabolic pathway for many xenobiotics containing sulfur moieties.[2] The enzymes responsible for this biotransformation are primarily the Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) superfamilies.[2][3] Understanding the propensity of a drug candidate to undergo sulfoxidation is a critical aspect of preclinical drug development, influencing its pharmacokinetic profile, potential for drug-drug interactions, and even its toxicological properties.

To study these enzymatic processes and to develop novel synthetic methodologies for the preparation of sulfoxides, a well-characterized and representative model substrate is invaluable. 1-Butyl-4-(methylsulfanyl)benzene serves as an excellent model for several reasons:

-

Structural Relevance: It possesses an aryl alkyl sulfide motif common in many pharmaceutical agents. The butyl group provides a non-polar tail, while the methoxy group can be used as a spectroscopic handle.

-

Prochiral Center: The sulfur atom is prochiral, allowing for the study of stereoselective sulfoxidation, a key aspect of many biocatalytic transformations.

-

Amenable to Analysis: The starting material and its corresponding sulfoxide and potential sulfone over-oxidation product are readily distinguishable by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).

This document provides detailed application notes and protocols for the chemical and biocatalytic sulfoxidation of 1-butyl-4-(methylsulfanyl)benzene, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of Substrate and Product

A clear understanding of the physical and chemical properties of the starting material and the expected product is essential for reaction setup, monitoring, and purification.

| Property | 1-Butyl-4-(methylsulfanyl)benzene (Substrate) | 1-Butyl-4-(methylsulfinyl)benzene (Product) |

| Molecular Formula | C₁₁H₁₆S | C₁₁H₁₆OS |

| Molecular Weight | 180.31 g/mol | 196.31 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless oil or white solid |

| Boiling Point | ~260-262 °C | Not readily available |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | Soluble in common organic solvents |

Chemical Sulfoxidation Protocols

Chemical oxidation methods offer a straightforward and often high-yielding approach to synthesize the sulfoxide for use as an analytical standard or for further studies.

Protocol 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used and effective reagent for the selective oxidation of sulfides to sulfoxides. Careful control of stoichiometry is crucial to minimize over-oxidation to the corresponding sulfone.[4]

Materials:

-

1-Butyl-4-(methylsulfanyl)benzene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent: Hexane/Ethyl Acetate mixture

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-butyl-4-(methylsulfanyl)benzene (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to allow it to cool to 0 °C.

-

Addition of m-CPBA: Slowly add a solution of m-CPBA (1.05-1.1 eq) in DCM to the cooled sulfide solution dropwise over 15-20 minutes. The slow addition helps to control the reaction temperature and minimize over-oxidation.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).[1] The starting material (sulfide) will have a higher Rf value than the more polar sulfoxide product. The reaction is typically complete within 1-3 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.[5]

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).[5]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-butyl-4-(methylsulfinyl)benzene.[6]

Workflow for m-CPBA Oxidation

Caption: Workflow for the chemical synthesis of 1-butyl-4-(methylsulfinyl)benzene using m-CPBA.

Biocatalytic Sulfoxidation: A Model for Drug Metabolism

Biocatalytic methods, particularly those employing cytochrome P450 enzymes, provide a biomimetic approach to sulfoxidation and are invaluable for studying drug metabolism pathways.[7]

Protocol 2: In Vitro Sulfoxidation using Human Liver Microsomes (HLMs)

This protocol describes a typical in vitro experiment to assess the metabolic stability of 1-butyl-4-(methylsulfanyl)benzene in the presence of human liver microsomes, a common tool in drug discovery.

Materials:

-

1-Butyl-4-(methylsulfanyl)benzene

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or Methanol (MeOH), cold

-

Microcentrifuge tubes

-

Incubator/shaker (37 °C)

-

Microcentrifuge

-

HPLC or LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding potassium phosphate buffer (to a final volume of, for example, 200 µL), the NADPH regenerating system, and HLMs (final protein concentration typically 0.5-1.0 mg/mL).

-

Pre-incubation: Pre-incubate the mixture at 37 °C for 5-10 minutes to allow the components to equilibrate.

-

Initiation of Reaction: Initiate the reaction by adding a small volume of a stock solution of 1-butyl-4-(methylsulfanyl)benzene in a suitable solvent (e.g., methanol or DMSO, final concentration typically 1-10 µM).

-

Incubation: Incubate the reaction mixture at 37 °C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard. This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

-

Sample Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by HPLC-UV or LC-MS/MS to quantify the disappearance of the parent compound and the formation of the sulfoxide metabolite.

Workflow for Biocatalytic Sulfoxidation

Caption: Workflow for the in vitro biocatalytic sulfoxidation using human liver microsomes.

Analytical Methods for Reaction Monitoring and Product Characterization

Robust analytical methods are essential for monitoring the progress of the sulfoxidation reaction and for characterizing the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the starting material, the sulfoxide product, and any sulfone byproduct. A reverse-phase C18 column is typically suitable for this separation.

Typical HPLC Conditions:

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 30-90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These are starting conditions and may require optimization for your specific instrument and column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for structural elucidation and confirmation of the sulfoxide product. The following are predicted and literature-derived chemical shifts for the product, 1-butyl-4-(methylsulfinyl)benzene, in CDCl₃.[8]

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to S=O) | ~7.5-7.6 | d | 2H |

| Aromatic (meta to S=O) | ~7.3-7.4 | d | 2H |

| -S(=O)-CH₃ | ~2.7 | s | 3H |

| -CH₂- (benzylic) | ~2.6-2.7 | t | 2H |

| -CH₂- | ~1.5-1.6 | m | 2H |

| -CH₂- | ~1.3-1.4 | m | 2H |

| -CH₃ | ~0.9 | t | 3H |

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic (C-S=O) | ~145-146 |

| Aromatic (quaternary) | ~140-141 |

| Aromatic (CH) | ~129-130 |

| Aromatic (CH) | ~123-124 |

| -S(=O)-CH₃ | ~43-44 |

| -CH₂- (benzylic) | ~35-36 |

| -CH₂- | ~33-34 |

| -CH₂- | ~22-23 |

| -CH₃ | ~13-14 |

Note: The chemical shifts are based on data for the closely related compound 1-(butylsulfinyl)-4-methylbenzene and may vary slightly.[8]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of the chemical synthesis can be reliably monitored by TLC, and the identity and purity of the final product can be unequivocally confirmed by NMR spectroscopy and HPLC analysis. For the biocatalytic protocol, the inclusion of appropriate controls (e.g., incubations without NADPH or without microsomes) is essential to demonstrate that the observed sulfoxidation is indeed an enzyme-catalyzed process.

Conclusion

1-Butyl-4-(methylsulfanyl)benzene is a versatile and informative model substrate for studying sulfoxidation reactions. The detailed chemical and biocatalytic protocols, along with the analytical methods provided in these application notes, offer a robust framework for researchers in synthetic chemistry and drug metabolism to investigate this important transformation. The principles and techniques described can be readily adapted to other sulfur-containing compounds of interest.

References

- BenchChem. (2025). Application Notes and Protocols for the Use of 1-Butyl-4-ethylbenzene in Organic Synthesis.

-

Royal Society of Chemistry. (n.d.). Supporting Information Selective Oxidation of (Hetero)Sulfides with Molecular Oxygen under Clean Conditions. Retrieved from [Link]

-

LookChem. (n.d.). Benzene, 1-(butylsulfinyl)-4-methyl-. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity. Retrieved from [Link]

-

MDPI. (n.d.). Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Retrieved from [Link]

-

ResearchGate. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for Simple low cost porphyrinic photosensitizers for large scale chemoselective oxidation of sulfides. Retrieved from [Link]

-

ResearchGate. (n.d.). One-step benzene oxidation to phenol. Part I: Preparation and characterization of Fe-(Al)MFI type catalysts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Benzocycloarene hydroxylation by P450 biocatalysis. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic oxidation of para-substituted thioanisole derivatives carried.... Retrieved from [Link]

-

ResearchGate. (n.d.). Benzene and cyclohexane separation using 1-butyl-3-methylimidazolium thiocyanate. Retrieved from [Link]

-

National Institutes of Health. (2025). Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides. Retrieved from [Link]

-

American Society for Microbiology. (n.d.). Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1. Retrieved from [Link]

-

Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate.

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-BUTYL tert-BUTANETHIOSULFINATE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

-

AWS. (n.d.). Remarkably Mild and Simple Preparation of Sulfenate Anions from β-Sulfinylesters: A New Route to Enantioenriched Sulfoxides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (S)-(-)-p-BROMOPHENYL METHYL SULFOXIDE. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. Retrieved from [Link]

-

PubMed. (n.d.). Whole-cell biocatalysis using cytochrome P450 monooxygenases for biotransformation of sustainable bioresources (fatty acids, fatty alkanes, and aromatic amino acids). Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Retrieved from [Link]

-

MDPI. (n.d.). Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

ResearchGate. (n.d.). Sulfoxidation of Thioanisole and Epoxidation-Sulfoxidation ofAllylsulfide Catalyzed by a Dinuclear Copper Complex. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Engineering Cytochrome P450 Biocatalysts for Biotechnology, Medicine, and Bioremediation. Retrieved from [Link]

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow [mdpi.com]

- 3. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Workup [chem.rochester.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Whole-cell biocatalysis using cytochrome P450 monooxygenases for biotransformation of sustainable bioresources (fatty acids, fatty alkanes, and aromatic amino acids) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

procedure for methylating 4-butylbenzenethiol

Application Notes and Protocols

Title: A Robust and Detailed Protocol for the S-Methylation of 4-Butylbenzenethiol to Synthesize 4-Butyl(methylthio)benzene

Introduction and Significance

Thioethers, or sulfides, are a critical class of organosulfur compounds prevalent in pharmaceuticals, agrochemicals, and materials science. Their synthesis is a fundamental operation in organic chemistry. The methylation of thiols is a primary route to accessing methyl thioethers, which serve as versatile intermediates and target molecules. This application note provides a comprehensive, field-tested protocol for the S-methylation of 4-butylbenzenethiol, yielding 4-butyl(methylthio)benzene.

The procedure detailed herein is grounded in the principles of the Williamson ether synthesis, adapted for sulfur nucleophiles.[1][2] We will delve into the mechanistic underpinnings of the reaction, provide a meticulous step-by-step protocol, outline critical safety measures, and describe robust analytical methods for product validation. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for preparing aryl alkyl thioethers.

Reaction Mechanism and Scientific Principles

The S-methylation of 4-butylbenzenethiol is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2][3] The process can be dissected into two primary stages:

A. Deprotonation of the Thiol: Thiols are significantly more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which can better stabilize the resulting negative charge.[3][4][5] The pKa of a typical arenethiol is around 6-7, while an alkanethiol is around 10-11. This acidity allows for near-complete deprotonation by a common base like sodium hydroxide (NaOH) to form a sodium thiolate salt. This salt is a potent sulfur-centered nucleophile (a thiolate).[4][6]

B. Nucleophilic Attack: The generated 4-butylbenzenethiolate anion acts as an excellent nucleophile, readily attacking the electrophilic carbon of a methylating agent, such as methyl iodide (CH₃I).[3][7] The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom, displacing the iodide leaving group in a single, concerted step.[1][3] This reaction is highly efficient and generally irreversible, driving the synthesis towards the desired thioether product.[7]

The overall reaction is as follows:

4-Butyl-C₆H₄-SH + NaOH → 4-Butyl-C₆H₄-S⁻Na⁺ + H₂O 4-Butyl-C₆H₄-S⁻Na⁺ + CH₃I → 4-Butyl-C₆H₄-S-CH₃ + NaI

Critical Safety and Handling Protocols

Hazard Analysis: All operations must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

| Reagent | Primary Hazards | Handling Precautions |

| 4-Butylbenzenethiol | Malodorous, skin and eye irritant. | Handle in a well-ventilated fume hood. Avoid inhalation of vapors. Prevent skin and eye contact. |

| Methyl Iodide (Iodomethane) | Highly Toxic , Volatile, Lachrymator, Suspected Carcinogen.[8] | Extreme Caution Required. Use only in a chemical fume hood.[8] Wear appropriate gloves (e.g., Viton or polyvinyl alcohol) and eye protection.[9] Avoid inhalation and skin contact.[10] Keep away from heat and light.[8] |

| Sodium Hydroxide (NaOH) | Corrosive, causes severe skin burns and eye damage. | Handle with care, avoiding dust inhalation. Wear gloves and eye protection. |

| Organic Solvents (e.g., Acetone, Diethyl Ether) | Flammable, irritants. | Keep away from ignition sources. Ensure proper ventilation. |

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][10] For methyl iodide exposure, seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

-

Inhalation (Methyl Iodide): Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][10]

Detailed Experimental Protocol

This protocol details the synthesis of 4-butyl(methylthio)benzene on a 10 mmol scale.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Molar Eq. |

| 4-Butylbenzenethiol | C₁₀H₁₄S | 166.28 | 1.66 g (1.72 mL) | 1.0 |

| Sodium Hydroxide | NaOH | 40.00 | 0.44 g | 1.1 |

| Methyl Iodide | CH₃I | 141.94 | 1.56 g (0.69 mL) | 1.1 |

| Acetone | C₃H₆O | - | 50 mL | - |

| Diethyl Ether | (C₂H₅)₂O | - | ~100 mL | - |

| Deionized Water | H₂O | - | ~150 mL | - |

| Brine (sat. NaCl) | NaCl(aq) | - | ~50 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | - | ~5 g | - |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Glass funnel and separatory funnel (250 mL)

-

Dropping funnel (optional)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Base and Thiol Addition: To the flask, add sodium hydroxide pellets (0.44 g, 11 mmol) and 50 mL of acetone. Begin stirring. Add 4-butylbenzenethiol (1.66 g, 10 mmol) to the suspension. Stir the mixture for 15-20 minutes at room temperature to facilitate the formation of the sodium thiolate.

-

Methylation: Carefully measure methyl iodide (1.56 g, 11 mmol) in the fume hood. Add the methyl iodide dropwise to the stirring suspension at room temperature. An exotherm may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (~56 °C for acetone) and maintain for 2-3 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The product will be less polar than the starting thiol.

-

Workup - Quenching and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the acetone using a rotary evaporator.

-

Extraction: Add 50 mL of deionized water to the residue in the flask. Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Washing: Combine the organic extracts in the separatory funnel. Wash the combined organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.

-

Concentration: Remove the diethyl ether solvent from the filtrate using a rotary evaporator to yield the crude product, which should be a pale yellow oil.

-

Purification: For high purity, the crude oil can be purified by vacuum distillation or column chromatography on silica gel using hexane as the eluent.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-butyl(methylthio)benzene.

Product Characterization

Proper analytical characterization is essential to confirm the identity and purity of the synthesized 4-butyl(methylthio)benzene.

| Property | Expected Value |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₁H₁₆S |

| Molecular Weight | 180.31 g/mol |

| Boiling Point | Approx. 250-260 °C (literature varies) |

Spectroscopic Data

-

¹H NMR (CDCl₃, 300 MHz): Expected chemical shifts (δ) in ppm.

-

~7.25 (d, 2H, Ar-H ortho to S-CH₃)

-

~7.15 (d, 2H, Ar-H ortho to butyl)

-

~2.60 (t, 2H, Ar-CH₂-CH₂-)

-

~2.45 (s, 3H, S-CH₃)

-

~1.60 (m, 2H, Ar-CH₂-CH₂-)

-

~1.35 (m, 2H, -CH₂-CH₃)

-

~0.90 (t, 3H, -CH₂-CH₃)

-

-

¹³C NMR (CDCl₃, 75 MHz): Expected chemical shifts (δ) in ppm.

-

~142.0 (Ar-C, C-butyl)

-

~135.0 (Ar-C, C-S)

-

~129.0 (Ar-CH)

-

~127.0 (Ar-CH)

-

~35.0 (Ar-CH₂)

-

~33.5 (-CH₂-)

-

~22.0 (-CH₂)

-

~15.5 (S-CH₃)

-

~14.0 (-CH₃)

-

-